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Compound of Interest

Compound Name: Cbz-NH-PEG2-CH2COOH

Cat. No.: B060985

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG2-CH2COOH is a heterobifunctional linker molecule featuring a discrete two-unit
polyethylene glycol (PEG) spacer. This reagent is particularly valuable in bioconjugation and
the development of complex biomolecules such as antibody-drug conjugates (ADCs) and
Proteolysis Targeting Chimeras (PROTACS).[1][2] The molecule incorporates a terminal
carboxylic acid and a carbobenzyloxy (Cbz)-protected amine. The carboxylic acid allows for
straightforward coupling to primary amines on biomolecules, while the Cbz group provides a
stable protecting group for the terminal amine, which can be selectively removed for
subsequent conjugation steps.[3]

The inclusion of a short PEG spacer enhances the aqueous solubility and can improve the
pharmacokinetic properties of the resulting conjugate.[4][5] These characteristics make Cbz-
NH-PEG2-CH2COOH a versatile tool for researchers developing novel therapeutics and
diagnostics.

Chemical Properties

A summary of the key chemical properties of Cbz-NH-PEG2-CH2COOH is provided in the table
below.
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Property Value
2-(2-(2-

Chemical Name ((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)aceti
c acid

Synonyms Z-AEEA, CBZ-AEEA

CAS Number 165454-06-8

Molecular Formula C14H19NO6

Molecular Weight 297.31 g/mol

Appearance White to off-white solid

Purity Typically 295%

. Soluble in DMSO, DMF, and other polar organic
Solubility

solvents

Applications in Biomolecule Labeling

The primary application of Chz-NH-PEG2-CH2COOH is as a linker in the synthesis of complex
bioconjugates. Its bifunctional nature allows for a sequential and controlled approach to
building these molecules.

PROTAC Synthesis

Cbz-NH-PEG2-CH2COOH is extensively used as a linker in the synthesis of PROTACs.[1][6]
PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.[7][8] The linker's length and composition are critical for the efficacy of the
PROTAC, as they influence the formation of the ternary complex between the target protein,
the PROTAC, and the E3 ligase.[9]

Signaling Pathway: PROTAC-Mediated Protein
Degradation
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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

While less specific data is available, the properties of Cbhz-NH-PEG2-CH2COOH make it a
suitable linker for the development of ADCs. In this context, the carboxylic acid can be
conjugated to an amine on the antibody, and after deprotection of the Cbz group, a cytotoxic
drug can be attached to the newly exposed amine. The PEG spacer can help to improve the
solubility and stability of the ADC.

Experimental Protocols

The following protocols are adapted from methodologies for the closely related Cbz-NH-PEG1-
CH2COOH and are expected to be applicable to Cbz-NH-PEG2-CH2COOH with minor
optimization.
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Protocol 1: Amide Bond Formation via EDC/NHS
Coupling
This protocol describes the activation of the carboxylic acid of Cbz-NH-PEG2-CH2COOH to

form an amine-reactive NHS ester, followed by coupling to a biomolecule containing a primary
amine (e.g., a protein).

Materials:

e Cbz-NH-PEG2-CH2COOH

e Amine-containing biomolecule (e.g., protein, peptide)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS)

¢ Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent
o Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
 Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:

» Activation of Cbz-NH-PEG2-CH2COOH:

o Dissolve Cbhz-NH-PEG2-CH2COOH (1.2 equivalents) in anhydrous DMF to a
concentration of approximately 0.1 M.

o Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
o Stir the reaction mixture at room temperature for 1 hour to pre-activate the carboxylic acid.
e Conjugation to the Biomolecule:

o Dissolve the amine-containing biomolecule (1.0 equivalent) in the reaction buffer.
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o Add the activated Cbz-NH-PEG2-CH2COOH solution to the biomolecule solution. The
final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the
stability of the biomolecule.

o Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with
gentle stirring.

e Purification:

o Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis
against an appropriate buffer.

e Characterization:

o Confirm the conjugation and determine the degree of labeling using techniques such as
MALDI-TOF mass spectrometry or SDS-PAGE.

Experimental Workflow: Amide Bond Formation
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Caption: Workflow for amide bond formation.
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Protocol 2: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group from the terminal amine of the
linker using catalytic hydrogenation.

Materials:

e Chz-protected conjugate

o Palladium on carbon (10% Pd/C)

o Methanol (MeOH) or Ethanol (EtOH)

e Hydrogen gas (H2) supply or a hydrogen generator
o Celite® for filtration

Procedure:

 Dissolution:

o Dissolve the Chz-protected conjugate in a suitable solvent such as methanol or ethanol in
a hydrogenation flask.

e Hydrogenation:
o Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

o Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by
purging with hydrogen gas.

o Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at
room temperature.

o Monitor the reaction progress by LC-MS. The reaction may take 12-24 hours to complete.

o Work-up:
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o Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst.

o Wash the Celite® pad with the reaction solvent.

o Concentrate the filtrate under reduced pressure to obtain the deprotected product with a

free amine.

Logical Relationship: Cbz-NH-PEG2-CH2COOH

Functionality

Cbz-NH-PEG2-CH2COOH

Cbz-Protected Amine

—
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—

Chemical Transformations
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Caption: Functional ends of the linker and their reactions.

Data Presentation

While specific quantitative data for Cbz-NH-PEG2-CH2COOH is not extensively available in

Click to download full resolution via product page

peer-reviewed literature, the following tables provide representative data that can be expected

for this class of linkers. Note: These values are for illustrative purposes and should be

empirically determined for each specific application.

Table 1: Representative Reaction Parameters for Amide
Bond Formation
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Parameter Biomolecule A (Protein) Biomolecule B (Peptide)
Biomolecule Concentration 5 mg/mL 2 mg/mL
Linker:Biomolecule Molar Ratio  10:1 5:1
Reaction Time 4 hours 2 hours
Temperature Room Temperature Room Temperature
Typical Conjugation Efficiency 60-80% 70-90%
Purification Method Size-Exclusion RP-HPLC
Chromatography
Expected Yield 40-60% 50-70%

ble 2: ve Cl .

Parameter Value

Substrate Concentration 0.05 M

Catalyst Loading (10% Pd/C) 10 mol%

Hydrogen Pressure 1 atm (balloon)

Solvent Methanol

Reaction Time 18 hours

Temperature Room Temperature

Typical Conversion Rate >95%

Purification Method Filtration and solvent evaporation

Expected Yield 85-95%
Conclusion

Cbz-NH-PEG2-CH2COOH is a versatile and valuable tool for researchers in bioconjugation
and drug development. Its defined structure, which includes a PEG spacer, a reactive
carboxylic acid, and a protected amine, allows for the controlled and sequential synthesis of
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complex biomolecules. The protocols and conceptual frameworks provided here serve as a
guide for the effective application of this linker in the development of novel therapeutics and
research reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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